Covalent Irreversible Binding vs. Reversible ATP-Competitive CDK2 Inhibitors
NU6300 covalently modifies CDK2 at Lys89, as confirmed by ESI-MS (mass increase of 414 Da) and X-ray crystallography (PDB: 5CYI), whereas its close analog NU6310 (ethyl substitution in place of vinyl) binds reversibly and is fully removed by dialysis [1]. This covalent interaction results in irreversible enzyme inhibition: after overnight incubation with NU6300 followed by dialysis, CDK2 activity is not recovered, while NU6310-treated CDK2 regains full kinase activity upon dialysis [2].
| Evidence Dimension | Binding reversibility and covalent adduct formation |
|---|---|
| Target Compound Data | NU6300: Covalent binding (mass increase 414 Da by ESI-MS); irreversible inhibition (no activity recovery post-dialysis) |
| Comparator Or Baseline | NU6310 (non-covalent analog): No covalent adduct; reversible binding; full activity recovery post-dialysis |
| Quantified Difference | Qualitative difference: covalent (irreversible) vs. non-covalent (reversible) |
| Conditions | Recombinant CDK2/cyclin A; overnight incubation; dialysis in kinase assay buffer; Rb phosphorylation assay |
Why This Matters
Irreversible inhibition provides sustained target engagement independent of compound concentration, critical for experiments with extended timelines or washout steps.
- [1] Anscombe E, Meschini E, Mora-Vidal R, et al. Identification and Characterization of an Irreversible Inhibitor of CDK2. Chem Biol. 2015;22(9):1159-1164. (ESI-MS and dialysis data; PDB: 5CYI) View Source
- [2] Anscombe E, Meschini E, Mora-Vidal R, et al. Identification and Characterization of an Irreversible Inhibitor of CDK2. Chem Biol. 2015;22(9):1159-1164. (Dialysis recovery experiment, Figure 2C) View Source
